molecular formula C11H17N3OS2 B5629454 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B5629454
M. Wt: 271.4 g/mol
InChI Key: AZNHGYCNDHSLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (ETC-1002) is a novel small molecule drug that has shown promising results in the treatment of cardiovascular diseases. It is a potent inhibitor of ATP-citrate lyase (ACL), an enzyme involved in the production of cholesterol and fatty acids in the liver. ACL inhibition by ETC-1002 leads to a decrease in cholesterol and triglyceride levels in the blood, making it a potential therapeutic agent for the treatment of hyperlipidemia and atherosclerosis.

Mechanism of Action

While specific information on the mechanism of action of “N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is not available, it’s known that thiadiazole derivatives display a wide range of biological activities. For instance, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .

Future Directions

The development of novel, more effective therapeutics is an urgent need. Thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Future research may focus on designing and synthesizing new derivatives, studying their biological activities, and assessing their potential as therapeutic agents.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS2/c1-2-16-11-14-13-10(17-11)12-9(15)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHGYCNDHSLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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